molecular formula C13H8N2O2 B14518902 2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one CAS No. 62838-71-5

2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one

Cat. No.: B14518902
CAS No.: 62838-71-5
M. Wt: 224.21 g/mol
InChI Key: QXICSIMBRJEYDD-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one is a heterocyclic compound that features a pyridine ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol yields the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the pyridine and pyran rings.

Common Reagents and Conditions

    Oxidation: mCPBA is commonly used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyran rings.

Scientific Research Applications

2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yl)-1H-benzo[d]imidazoles
  • 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine
  • 1H-pyrazolo[3,4-b]pyridines

Uniqueness

2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one is unique due to its fused pyridine and pyran rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties .

Properties

CAS No.

62838-71-5

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

2-pyridin-3-ylpyrano[2,3-b]pyridin-4-one

InChI

InChI=1S/C13H8N2O2/c16-11-7-12(9-3-1-5-14-8-9)17-13-10(11)4-2-6-15-13/h1-8H

InChI Key

QXICSIMBRJEYDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=O)C3=C(O2)N=CC=C3

Origin of Product

United States

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